2-[4-(5-chloro-2-fluorobenzoyl)piperazin-1-yl]-N-(1-cyanocycloheptyl)acetamide
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Overview
Description
2-[4-(5-chloro-2-fluorobenzoyl)piperazin-1-yl]-N-(1-cyanocycloheptyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 5-chloro-2-fluorobenzoyl group and a cyanocycloheptylacetamide moiety, making it a subject of study for its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been known to exhibit a wide range of biological activities . They can act as antagonists for dopamine and serotonin receptors and are used as antipsychotic drug substances .
Mode of Action
Based on the structure and the known activities of similar compounds, it can be hypothesized that it interacts with its targets (potentially dopamine and serotonin receptors) and induces changes in their activity . This interaction could potentially alter the signaling pathways associated with these receptors, leading to changes in cellular functions.
Biochemical Pathways
These pathways play crucial roles in various physiological processes, including mood regulation, sleep, and cognition .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . The absorption, distribution, metabolism, and excretion of a compound significantly impact its bioavailability and therapeutic efficacy.
Result of Action
Based on the potential targets and the known effects of similar compounds, it can be hypothesized that this compound could potentially alter cellular functions by modulating the activity of dopamine and serotonin receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-chloro-2-fluorobenzoyl)piperazin-1-yl]-N-(1-cyanocycloheptyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the piperazine derivative, which is then reacted with 5-chloro-2-fluorobenzoyl chloride under basic conditions to form the intermediate product. This intermediate is subsequently reacted with N-(1-cyanocycloheptyl)acetamide to yield the final compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-chloro-2-fluorobenzoyl)piperazin-1-yl]-N-(1-cyanocycloheptyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring and the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[4-(5-chloro-2-fluorobenzoyl)piperazin-1-yl]-N-(1-cyanocycloheptyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide
- 3-(piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness
Compared to similar compounds, 2-[4-(5-chloro-2-fluorobenzoyl)piperazin-1-yl]-N-(1-cyanocycloheptyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-(5-chloro-2-fluorobenzoyl)piperazin-1-yl]-N-(1-cyanocycloheptyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClFN4O2/c22-16-5-6-18(23)17(13-16)20(29)27-11-9-26(10-12-27)14-19(28)25-21(15-24)7-3-1-2-4-8-21/h5-6,13H,1-4,7-12,14H2,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYHQRCZZRECSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClFN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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